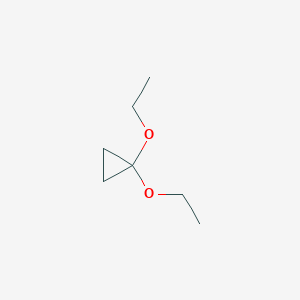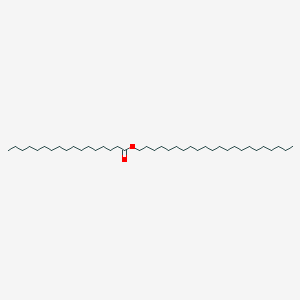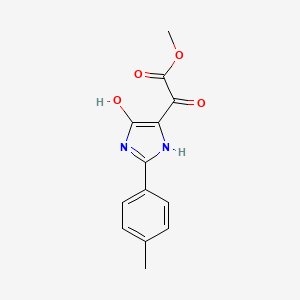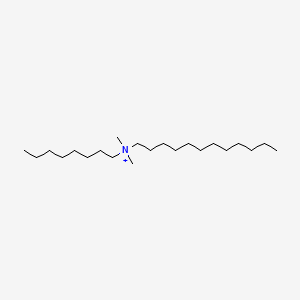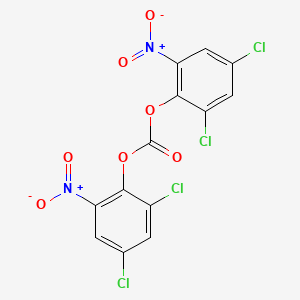
2-(4-Bromobutyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobutyl)cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanes It features a cyclohexane ring substituted with a 4-bromobutyl group and a ketone functional group at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 1,4-dibromobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclohexanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromobutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromobutyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobutyl)cyclohexan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo oxidation or reduction. These reactions can modulate the compound’s biological activity and interactions with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone without the bromobutyl substitution.
4-Bromobutylbenzene: A similar compound with a benzene ring instead of a cyclohexane ring.
2-(4-Chlorobutyl)cyclohexan-1-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromobutyl)cyclohexan-1-one is unique due to the presence of both a bromobutyl group and a cyclohexanone moiety
Propiedades
Número CAS |
51953-08-3 |
|---|---|
Fórmula molecular |
C10H17BrO |
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-(4-bromobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H17BrO/c11-8-4-3-6-9-5-1-2-7-10(9)12/h9H,1-8H2 |
Clave InChI |
LLVMHHAPYKJCCE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


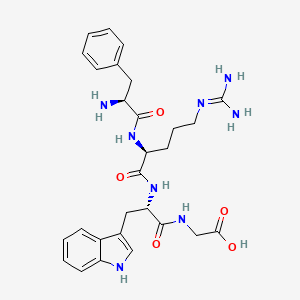

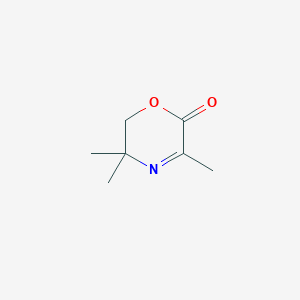
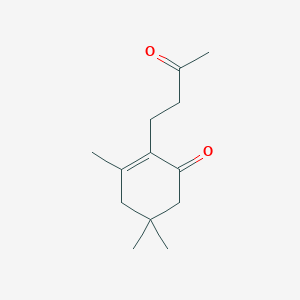
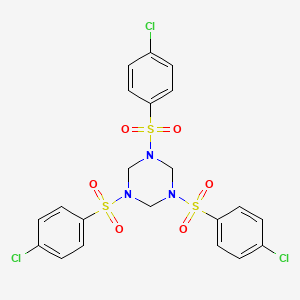

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

